Physicochemical Profiling and Characterization of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one: A Technical Guide
Physicochemical Profiling and Characterization of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one: A Technical Guide
Executive Summary
As drug development pivots toward highly functionalized, low-molecular-weight scaffolds, 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has emerged as a molecule of significant interest . Structurally related to the racetam family of neuroactive compounds, this molecule combines a metabolically stable γ -lactam core with an N-alkyl ether and a reactive primary amine. This guide provides an authoritative, in-depth analysis of its physicochemical properties, chemical reactivity, and the rigorous analytical methodologies required for its characterization in pharmaceutical development.
Structural Architecture & Cheminformatics
The rational design of this molecule leverages three distinct functional domains, each contributing to its overall physicochemical profile and utility as a central nervous system (CNS) active scaffold or versatile synthetic building block:
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The γ -Lactam Core: The pyrrolidin-2-one ring provides a rigid, metabolically stable pharmacophore. In medicinal chemistry, this core is critical for binding to targets such as Synaptic Vesicle Protein 2A (SV2A), a primary target for antiepileptic drugs .
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N1-(2-Methoxyethyl) Substitution: Alkylation of the lactam nitrogen eliminates its hydrogen-bond donor capacity. The addition of the ether linkage strategically modulates lipophilicity (LogP) and enhances blood-brain barrier (BBB) penetration while maintaining aqueous solubility.
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C5-(2-Aminoethyl) Substitution: The primary aliphatic amine serves a dual purpose. Biologically, it acts as a critical hydrogen-bond donor/acceptor for receptor engagement . Synthetically, it provides a highly nucleophilic handle for downstream derivatization (e.g., acylation, reductive amination).
Physicochemical Properties
Accurate physicochemical data is the cornerstone of formulation and pharmacokinetic modeling. The table below synthesizes the core metrics for this compound.
| Property | Value / Description | Analytical Method / Source |
| Molecular Formula | C 9 H 18 N 2 O 2 | - |
| Molecular Weight | 186.25 g/mol | Calculated |
| Physical State | Viscous pale-yellow liquid | Visual Observation |
| Topological Polar Surface Area (TPSA) | 64.3 Ų | Cheminformatics Prediction |
| LogP (Octanol/Water) | -0.2 to 0.3 | RP-HPLC (OECD 117) |
| Thermodynamic pKa | 9.8 ± 0.2 (Primary Amine) | Potentiometric Titration |
| Aqueous Solubility | > 50 mg/mL (Highly Soluble) | Nephelometry |
Standard Operating Procedures (SOPs) for Characterization
To ensure data integrity, analytical protocols must move beyond simple measurement and incorporate self-validating mechanisms. The following SOPs detail the causality behind each experimental choice.
SOP: UPLC-MS/MS for Purity and Mass Confirmation
Causality & Self-Validation: Aliphatic amines are notorious for exhibiting severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with unendcapped silanols. To counteract this, we utilize a superficially porous, heavily endcapped C18 column combined with a low-pH mobile phase. The acidic environment ensures the primary amine is fully protonated, suppressing silanol interactions and yielding sharp, Gaussian peaks. The system is self-validating through the inclusion of an isotopically labeled internal standard (e.g., Levetiracetam-d6), which controls for matrix effects and ionization suppression.
Step-by-Step Methodology:
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Sample Preparation: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (95% A / 5% B). Spike with 1 µg/mL of the internal standard.
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Column Selection: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm). The Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds.
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Mobile Phase:
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Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
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Buffer B: 0.1% Formic Acid in Acetonitrile.
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Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Hold at 95% B for 1 minute to wash the column, then re-equilibrate.
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Detection: Electrospray Ionization in positive mode (ESI+). Monitor for the protonated molecular ion [M+H]+ at m/z 187.1.
SOP: Potentiometric Determination of Thermodynamic pKa
Causality & Self-Validation: The basicity of the primary amine dictates the molecule's ionization state at physiological pH (7.4), which directly impacts its BBB permeability and receptor binding affinity. Potentiometric titration is selected over spectrophotometric methods because the molecule lacks a strong UV chromophore near the ionization center. The protocol is self-validating: a blank titration of the background electrolyte is performed first to generate a calibration curve for the glass electrode. This ensures that any deviation in the sample titration is exclusively due to the analyte's buffering capacity.
Step-by-Step Methodology:
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Electrolyte Preparation: Prepare a 0.15 M KCl solution in ultra-pure water (18.2 MΩ·cm) to mimic physiological ionic strength and maintain constant activity coefficients.
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System Calibration: Perform a blank titration of 50 mL of the 0.15 M KCl solution using standardized 0.1 M NaOH under a continuous nitrogen purge. The nitrogen atmosphere is critical to prevent ambient CO 2 absorption, which forms carbonic acid and artificially lowers the pH.
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Sample Titration: Dissolve exactly 1.0 mmol of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one in 50 mL of the 0.15 M KCl solution.
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Execution: Titrate with 0.1 M NaOH at a controlled temperature of 25.0 ± 0.1 °C. Add the titrant in 0.05 mL increments, allowing the electrode potential to stabilize (drift < 0.1 mV/s) before recording the pH.
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Data Analysis: Utilize a Gran plot transformation to precisely determine the equivalence point and calculate the thermodynamic pKa.
Application Workflow
The following diagram illustrates the logical progression from raw physicochemical profiling to downstream derivatization and biological screening.
Fig 1: Physicochemical profiling and derivatization workflow for pyrrolidone analogs.
References
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Kenda, B. M., et al. "Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A." British Journal of Pharmacology, 148(1), 2006. Available at:[Link]
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Li, S., et al. "Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging." ACS Omega, 6(41), 2021. Available at:[Link]
